![molecular formula C11H28SSi2 B14187083 Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- CAS No. 833460-47-2](/img/structure/B14187083.png)
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a complex organic moiety. This compound is notable for its unique chemical structure, which includes both methylthio and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method includes the reaction of (1,1-dimethylethyl)dimethylsilane with a methylthio and trimethylsilyl-substituted reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the silicon atom, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Silanols, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- finds applications in several fields:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, where its unique properties enhance performance.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silane group can act as a hydride donor or acceptor, facilitating reduction or oxidation reactions. The methylthio group can undergo nucleophilic attack, leading to substitution reactions. The trimethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both methylthio and trimethylsilyl groups, which confer distinct reactivity and stability. This combination is not commonly found in other silane compounds, making it particularly valuable for specific synthetic applications and material modifications.
Propriétés
Numéro CAS |
833460-47-2 |
|---|---|
Formule moléculaire |
C11H28SSi2 |
Poids moléculaire |
248.58 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[methylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C11H28SSi2/c1-11(2,3)14(8,9)10(12-4)13(5,6)7/h10H,1-9H3 |
Clé InChI |
NXFHSROFSCEPCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C([Si](C)(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


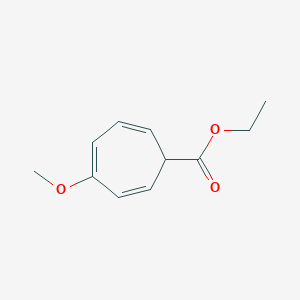
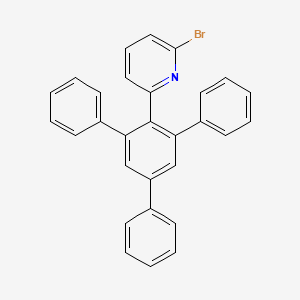
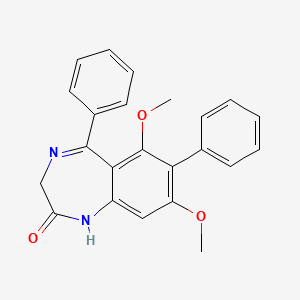
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)


silane](/img/structure/B14187046.png)
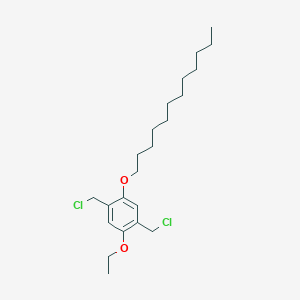
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

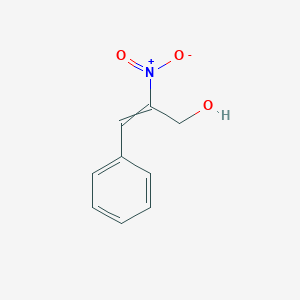

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

